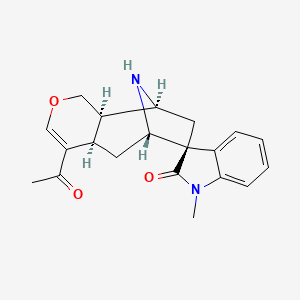

Alstonisine

CAS No.:

Cat. No.: VC1908282

Molecular Formula: C20H22N2O3

Molecular Weight: 338.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H22N2O3 |

|---|---|

| Molecular Weight | 338.4 g/mol |

| IUPAC Name | (1S,2R,7R,9S,10S)-6-acetyl-1'-methylspiro[4-oxa-12-azatricyclo[7.2.1.02,7]dodec-5-ene-10,3'-indole]-2'-one |

| Standard InChI | InChI=1S/C20H22N2O3/c1-11(23)13-9-25-10-14-12(13)7-18-20(8-16(14)21-18)15-5-3-4-6-17(15)22(2)19(20)24/h3-6,9,12,14,16,18,21H,7-8,10H2,1-2H3/t12-,14+,16-,18-,20-/m0/s1 |

| Standard InChI Key | JUWMPKQYUSKQSY-KWJBKDRPSA-N |

| Isomeric SMILES | CC(=O)C1=COC[C@@H]2[C@H]1C[C@H]3[C@]4(C[C@@H]2N3)C5=CC=CC=C5N(C4=O)C |

| Canonical SMILES | CC(=O)C1=COCC2C1CC3C4(CC2N3)C5=CC=CC=C5N(C4=O)C |

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

Alstonisine possesses distinct physical and chemical properties that influence its behavior in both laboratory and biological settings. The table below summarizes the key properties of this complex alkaloid:

| Property | Value |

|---|---|

| Molecular Formula | C20H22N2O3 |

| Molecular Weight | 338.163042564 Da |

| Appearance | Crystalline solid (inferred from X-ray analysis) |

| Structural Classification | Oxindole alkaloid, Sarpagine/macroline family |

| Notable Functional Groups | Oxindole, tertiary amine, ester |

| Stereochemistry | Multiple stereocenters including spiro[pyrrolidine-3,3'-oxindole] junction |

Alstonisine's structure features the characteristic oxindole nucleus, which is a common structural motif found in several natural products with diverse biological activities. The compound's stereochemistry plays a crucial role in determining its three-dimensional shape and potentially its biological interactions .

Structural Characterization

The definitive structure of alstonisine has been established through multiple analytical techniques. Nuclear Overhauser Effect (NOE) spectroscopic experiments have provided valuable information about the spatial relationships between different parts of the molecule, allowing researchers to determine the relative configuration of the stereogenic centers . The structure was further confirmed through single-crystal X-ray analysis, which provided unambiguous evidence of the three-dimensional arrangement of atoms in the molecule .

This structural elucidation work was particularly important since the complex nature of alstonisine, with its multiple rings and stereogenic centers, makes structure assignment based solely on spectroscopic data challenging. The X-ray crystallographic confirmation was therefore a critical step in validating the proposed structure .

Synthesis and Chemical Reactions

Enantiospecific Total Synthesis

The starting material, D-tryptophan methyl ester (compound 13 in the original research), serves as a chiral template that directs the stereochemical outcome of subsequent transformations. This approach demonstrates the value of using naturally occurring amino acids as starting materials for the synthesis of complex alkaloids, as they provide a convenient source of chirality that can be elaborated into more complex structures .

Stereochemical Considerations

Stereochemistry is a central concern in the synthesis of alstonisine due to its multiple stereocenters. The most challenging stereochemical feature is the spiro center at C-7, which can adopt either the R or S configuration . The synthetic strategy employed determines which configuration is formed.

In the approach described by recent research, the spatial configuration at the C-7 spiro center can be controlled to be entirely 7R or 7S through careful selection of reaction conditions and reagents . This level of stereochemical control is impressive given the complexity of the molecule and the potential for multiple stereoisomers.

Other key stereoselective processes in the synthesis include the asymmetric Pictet–Spengler reaction and Dieckmann cyclization, which have been optimized to the point where they can be performed on large scales (600 and 150 gram levels, respectively) . These reactions are crucial for establishing the basic framework of the molecule with the correct stereochemistry.

Relationship to Other Alkaloids

The Sarpagine/Macroline Family

Alstonisine belongs to the broader sarpagine/macroline family of oxindole alkaloids, which are characterized by their complex polycyclic structures and the presence of an oxindole moiety. This family includes numerous compounds with varied biological activities, making them of interest from both chemical and pharmacological perspectives .

Recent synthetic approaches have enabled the total synthesis of multiple members of this family, including (+)-isoalstonisine, (−)-macrogentine, (+)-alstofoline, (−)-alstonoxine A, and (+)-Na-demethylalstonisine, in addition to (+)-alstonisine itself . These achievements demonstrate the versatility of modern synthetic methods in accessing structurally complex natural products.

Comparison with Alstonine

While alstonisine and alstonine share similar names and belong to related classes of compounds, they are distinct molecules with different structural features. Alstonine has the molecular formula C21H20N2O3, slightly different from alstonisine's C20H22N2O3 . Alstonine is an indole alkaloid isolated from several Rauvolfia species and exhibits documented antipsychotic activity .

Unlike alstonisine, which features an oxindole structure (where the indole nitrogen is part of an amide functionality), alstonine maintains an intact indole core. This structural difference likely contributes to their distinct biological properties. The pharmacological properties of alstonine have been more extensively studied, with research indicating activity in multiple behavioral models related to antipsychotic effects .

| Compound | Molecular Formula | Key Structural Features | Known Biological Activities |

|---|---|---|---|

| Alstonisine | C20H22N2O3 | Oxindole core, spiro[pyrrolidine-3,3'-oxindole] system | Limited information available |

| Alstonine | C21H20N2O3 | Indole alkaloid, not an oxindole | Antipsychotic properties, anxiolytic effects |

While alstonine shows clear pharmacological activities, including dose-dependent antipsychotic effects and anxiolytic properties in animal models , the biological activity profile of alstonisine remains less extensively characterized in the available research literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume